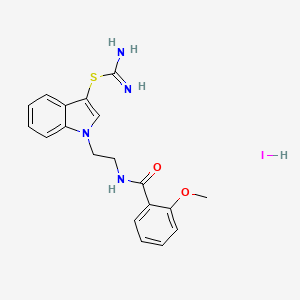

1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide

Description

This compound is a hydroiodide salt featuring an indole core substituted at the 3-position with a carbamimidothioate group and at the 1-position with a 2-(2-methoxybenzamido)ethyl chain. The 2-methoxybenzamide substituent introduces electron-donating and steric effects, which may influence binding affinity and metabolic stability. The hydroiodide counterion enhances aqueous solubility, a common strategy for improving pharmacokinetics in drug candidates .

Properties

IUPAC Name |

[1-[2-[(2-methoxybenzoyl)amino]ethyl]indol-3-yl] carbamimidothioate;hydroiodide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2S.HI/c1-25-16-9-5-3-7-14(16)18(24)22-10-11-23-12-17(26-19(20)21)13-6-2-4-8-15(13)23;/h2-9,12H,10-11H2,1H3,(H3,20,21)(H,22,24);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRMIIKXXFHTOSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN2C=C(C3=CC=CC=C32)SC(=N)N.I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21IN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

496.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide typically involves multiple steps, starting with the preparation of the indole core The indole ring can be synthesized through the Fischer indole synthesis or the Biltz synthesis

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions can help optimize yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and various alkyl halides.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Generation of substituted indoles or benzamides.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its biological activity may be explored for potential therapeutic uses.

Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

Industry: It may find use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural differences and inferred physicochemical properties of analogous compounds:

Biological Activity

Overview of the Compound

1-(2-(2-methoxybenzamido)ethyl)-1H-indol-3-yl carbamimidothioate hydroiodide is a synthetic compound that incorporates an indole structure, which is significant in medicinal chemistry due to its diverse biological activities. The specific functional groups present in this compound suggest potential interactions with biological targets.

Anticancer Properties

Indole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with indole structures can induce apoptosis in cancer cells and inhibit tumor growth. For instance, studies have shown that certain indole-based compounds can modulate signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt and MAPK pathways.

Antimicrobial Activity

Indole derivatives often exhibit antimicrobial properties. The presence of a methoxybenzamide moiety may enhance the compound's ability to penetrate bacterial membranes, suggesting potential efficacy against various bacterial strains. Some studies have reported that similar compounds demonstrate activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

Compounds containing indole structures are known to possess anti-inflammatory properties. They can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. This activity could be beneficial in treating conditions like arthritis or other inflammatory diseases.

Neuroprotective Effects

Recent studies have suggested that certain indole derivatives may offer neuroprotective effects, potentially through their antioxidant properties. This suggests a role in mitigating neurodegenerative diseases by protecting neuronal cells from oxidative stress.

Case Studies

- Anticancer Study : A study investigated the effects of a related indole derivative on breast cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis.

- Antimicrobial Testing : In vitro tests showed that a similar compound exhibited bactericidal activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- Neuroprotection : A study focused on the neuroprotective effects of indole derivatives in models of Alzheimer's disease, showing reduced neuronal death and improved cognitive function.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.